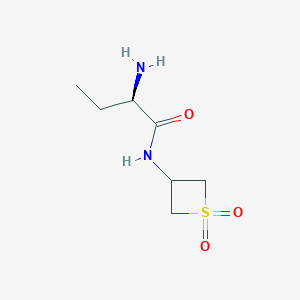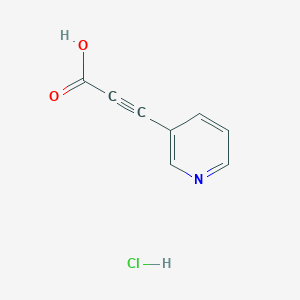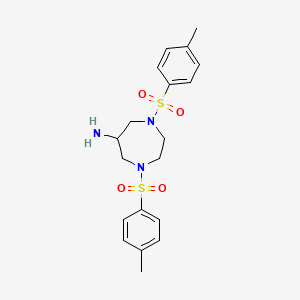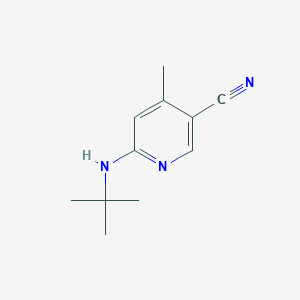
6-(tert-Butylamino)-4-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butylamino)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a tert-butylamino group and a methyl group attached to a nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylamino)-4-methylnicotinonitrile typically involves the reaction of 4-methylnicotinonitrile with tert-butylamine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-(tert-Butylamino)-4-methylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine compounds .
Aplicaciones Científicas De Investigación
6-(tert-Butylamino)-4-methylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 6-(tert-Butylamino)-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-(tert-Butylamino)-4-methylnicotinonitrile include:
Timolol maleate: A compound with a tert-butylamino group used in pharmaceuticals.
2-(tert-Butylamino)ethyl methacrylate: Used in polymer chemistry.
Dialkyl 2-(tert-butylamino)-6-methyl-5-trifluoroacetyl-4H-pyran-3,4-dicarboxylates: Used in organic synthesis
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and application in various fields .
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
6-(tert-butylamino)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H15N3/c1-8-5-10(14-11(2,3)4)13-7-9(8)6-12/h5,7H,1-4H3,(H,13,14) |
Clave InChI |
KXNBFFZRCCVUPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C#N)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


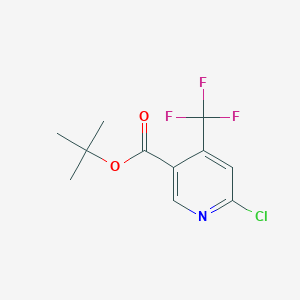
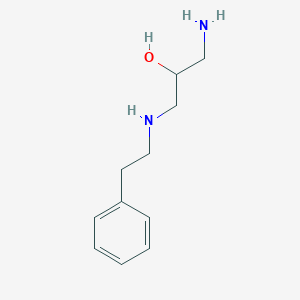
![7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13002849.png)
![N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13002855.png)
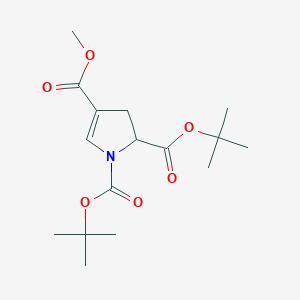
![3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13002866.png)
![tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate](/img/structure/B13002867.png)
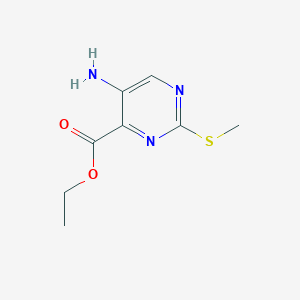
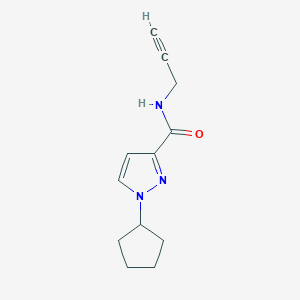
![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
